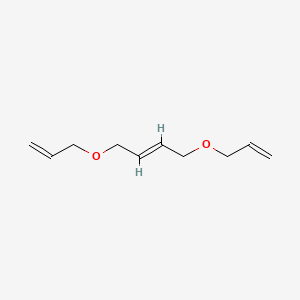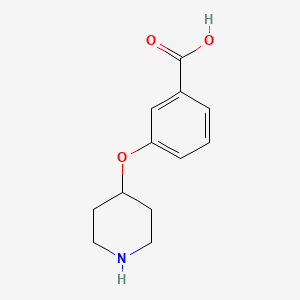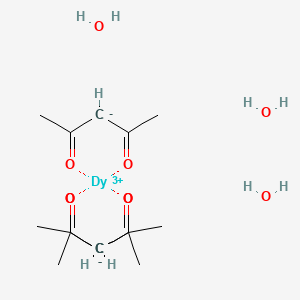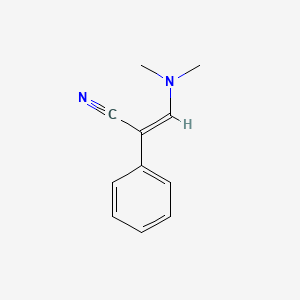
1,2-Diphenylethane-1,2-diamine
Übersicht
Beschreibung
1,2-Diphenylethane-1,2-diamine is an organic compound with the formula H₂NCHPhCHPhNH₂, where Ph represents a phenyl group (C₆H₅). This compound exists as three stereoisomers: meso and two enantiomers, (S,S)- and (R,R)-1,2-diphenylethane-1,2-diamine . It is widely used in asymmetric hydrogenation reactions as a chiral ligand .
Wirkmechanismus
Target of Action
1,2-Diphenylethane-1,2-diamine (DPE) is primarily used as a chiral solvating agent . It interacts with chiral carboxylic acids, aiding in the analysis of their enantiomeric purity . It is also used as a chiral auxiliary and ligand in the synthesis of asymmetric catalysts .
Mode of Action
DPE interacts with its targets through a process known as fluorogenic derivatization . This involves the reaction of DPE with 5-hydroxyindoles, catecholamines, and catechols, mediated by the presence of an oxidant such as potassium hexacyanoferrate . The products of these reactions are then analyzed using liquid chromatography with fluorescence detection .
Biochemical Pathways
The biochemical pathways affected by DPE involve the derivatization of biologically important substances such as 5-hydroxyindoles, catecholamines, and catechols . The reaction products vary depending on the analyte class and the reagent used . For example, DPE reacts with 5-hydroxyindole and epinephrine to form the same product for each respective analyte .
Pharmacokinetics
It is known that the compound’s solubility in water is slight , which may impact its absorption, distribution, metabolism, and excretion (ADME) properties.
Result of Action
These products are formed at different rates and yields depending on the analyte class and the reagent used .
Action Environment
The action of DPE can be influenced by various environmental factors. For instance, the effect of temperature, stoichiometry, acid enantiomeric purity, concentration, and solvent on the observed shift non-equivalence has been studied . Additionally, the structure of the chiral solvating agent (CSA) can also influence the observed non-equivalence .
Biochemische Analyse
Biochemical Properties
1,2-Diphenylethane-1,2-diamine plays a significant role in biochemical reactions, particularly in the derivatization of biologically important substances such as catecholamines and catechols. It interacts with enzymes and proteins through its amine groups, forming stable complexes. For example, it can form Schiff bases with aldehydes and ketones, which are crucial intermediates in many biochemical pathways . Additionally, this compound is used in the fluorogenic derivatization of 5-hydroxyindoles, enhancing the detection and analysis of these compounds in biological samples .
Cellular Effects
This compound influences various cellular processes by interacting with cell signaling pathways and gene expression. It has been observed to affect the activity of enzymes involved in oxidative stress responses and metabolic pathways. For instance, its interaction with catecholamines can modulate the levels of neurotransmitters, impacting cellular metabolism and signaling . Furthermore, this compound can alter gene expression by forming complexes with DNA or RNA, thereby influencing transcriptional and translational processes.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the specific biochemical context. For example, it can inhibit monoamine oxidase, an enzyme responsible for the breakdown of neurotransmitters, thereby increasing their availability in the synaptic cleft . Additionally, this compound can bind to metal ions, forming coordination complexes that influence enzymatic activity and stability.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. It is relatively stable under standard laboratory conditions but can degrade under extreme pH or temperature conditions. Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in in vitro models where it is used to modulate enzyme activity and gene expression . Its degradation products may also have biological activity, which needs to be considered in experimental designs.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it can enhance neurotransmitter levels and improve cognitive functions. At high doses, it may exhibit toxic effects, such as oxidative stress and cellular damage . Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical effects without causing adverse reactions.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with enzymes such as monoamine oxidase and catechol-O-methyltransferase. These interactions can influence the metabolic flux of neurotransmitters and other biologically active compounds . The compound can also affect the levels of metabolites by modulating enzyme activity and stability, thereby impacting overall cellular metabolism.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, facilitating its movement across cellular membranes . The compound’s lipophilic nature allows it to accumulate in lipid-rich environments, influencing its localization and biological activity.
Subcellular Localization
This compound is localized in specific subcellular compartments, such as the mitochondria and nucleus. Its activity and function are influenced by its localization, as it can interact with mitochondrial enzymes and nuclear transcription factors . Post-translational modifications and targeting signals play a crucial role in directing this compound to these compartments, ensuring its proper function within the cell.
Vorbereitungsmethoden
1,2-Diphenylethane-1,2-diamine can be synthesized from benzil through reductive amination . The process involves the reduction of benzil to benzoin, followed by amination to yield the desired diamine. The chiral diastereomers can be resolved using tartaric acid as the resolving agent . Industrial production methods often involve similar synthetic routes but on a larger scale, ensuring the purity and enantiomeric excess of the product.
Analyse Chemischer Reaktionen
1,2-Diphenylethane-1,2-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imines or other oxidized derivatives.
Reduction: It can be reduced to form amines or other reduced products.
Substitution: The amino groups can participate in substitution reactions, forming derivatives such as N-tosylated compounds. Common reagents used in these reactions include oxidizing agents like potassium hexacyanoferrate and reducing agents like sodium borohydride. Major products formed from these reactions include imines, amines, and substituted derivatives.
Wissenschaftliche Forschungsanwendungen
1,2-Diphenylethane-1,2-diamine has numerous applications in scientific research:
Vergleich Mit ähnlichen Verbindungen
1,2-Diphenylethane-1,2-diamine can be compared with other similar compounds such as:
1,2-Diphenylethylenediamine: Similar in structure but with different stereochemistry and applications.
1-Phenylethane-1,2-diamine: A related compound with one phenyl group, used in different catalytic applications.
2,3-Diphenylaziridine: Another related compound with a different ring structure and reactivity. The uniqueness of this compound lies in its ability to form highly selective chiral catalysts for asymmetric hydrogenation, making it invaluable in the synthesis of enantiomerically pure compounds.
Eigenschaften
IUPAC Name |
(1R,2R)-1,2-diphenylethane-1,2-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2/c15-13(11-7-3-1-4-8-11)14(16)12-9-5-2-6-10-12/h1-10,13-14H,15-16H2/t13-,14-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PONXTPCRRASWKW-ZIAGYGMSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C(C2=CC=CC=C2)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)[C@H]([C@@H](C2=CC=CC=C2)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40369325, DTXSID501336762 | |
| Record name | (1R,2R)-(+)-1,2-Diphenylethylenediamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40369325 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | rel-(1R,2R)-1,2-Diphenyl-1,2-ethanediamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501336762 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
35132-20-8, 16635-95-3 | |
| Record name | 1R,2R-1,2-Diphenylethylenediamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=35132-20-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,2-Diphenylethylenediamine, (1R,2R)-(+)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035132208 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (1R,2R)-(+)-1,2-Diphenylethylenediamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40369325 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | rel-(1R,2R)-1,2-Diphenyl-1,2-ethanediamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501336762 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,2-Ethanediamine, 1,2-diphenyl-, (1R,2R)-rel | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.109.198 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1,2-Ethanediamine, 1,2-diphenyl-, (1R,2R) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.127.996 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1,2-Diphenylethylenediamine, (1R,2R)-(+)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JZ5DV7MKY6 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












